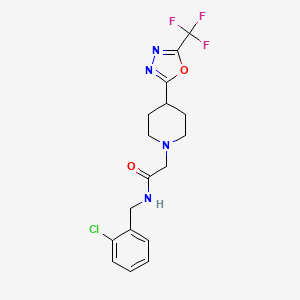

N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

N-(2-Chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 1,3,4-oxadiazole moiety bearing a trifluoromethyl group. The compound’s structure integrates a 2-chlorobenzyl group attached to the acetamide nitrogen, which likely enhances lipophilicity and modulates bioactivity . The 1,3,4-oxadiazole ring is a pharmacophoric motif known for its electron-withdrawing properties and metabolic stability, while the trifluoromethyl group contributes to enhanced binding affinity and bioavailability .

Synthetic routes for analogous compounds (e.g., N-substituted acetamides with oxadiazole-piperidine hybrids) typically involve:

Nucleophilic substitution: Coupling of bromoacetamides with thiol-containing intermediates (e.g., 5-substituted-1,3,4-oxadiazole-2-thiols) in the presence of potassium carbonate .

Cyclization reactions: Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of thiosemicarbazides or hydrazides .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClF3N4O2/c18-13-4-2-1-3-12(13)9-22-14(26)10-25-7-5-11(6-8-25)15-23-24-16(27-15)17(19,20)21/h1-4,11H,5-10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNWSJYMCCZAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented with the following structural formula:

This indicates the presence of a chlorobenzyl group, a trifluoromethyl group, and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. In vitro assays demonstrated that it significantly reduced cell viability in MCF cell lines with an IC50 value indicating effective cytotoxicity .

- In Vivo Studies : In animal models, administration of related compounds resulted in significant tumor growth suppression. This suggests potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties:

- Bacterial Inhibition : Compounds with similar oxadiazole structures have exhibited activity against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide:

| Component | Modification Impact |

|---|---|

| Chlorobenzyl Group | Enhances lipophilicity and cell membrane penetration. |

| Trifluoromethyl Group | Increases potency against microbial targets. |

| Oxadiazole Moiety | Essential for anticancer activity; stabilizes interactions with biological targets. |

Case Studies

- Study on Cancer Cell Lines : A study demonstrated that a related oxadiazole compound significantly induced apoptosis in MCF7 breast cancer cells. Flow cytometry results indicated increased early apoptotic cells upon treatment .

- Antimicrobial Testing : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity comparable to standard antibiotics .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide exhibit antimicrobial properties. The oxadiazole moiety is known for its ability to enhance the antimicrobial efficacy of drug candidates. Studies have demonstrated that derivatives of oxadiazoles possess activity against various bacterial strains, including resistant strains .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Inflammation is a critical factor in numerous diseases, including cardiovascular diseases and diabetes. Research has shown that similar compounds can inhibit inflammatory pathways, thus offering therapeutic benefits in treating inflammatory conditions .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. Compounds containing trifluoromethyl and oxadiazole groups have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Material Science Applications

1. Organic Electronics

N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide has been explored for its use in organic electronic materials due to its unique electronic properties. The presence of trifluoromethyl groups can enhance the electron-withdrawing ability of the molecule, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry

In polymer science, the incorporation of this compound into polymer matrices has shown promise in improving thermal stability and mechanical properties. Its ability to act as a crosslinking agent can enhance the performance characteristics of various polymers used in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide against E. coli and S. aureus. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties .

Case Study 2: Neuroprotection Against Oxidative Stress

In a cellular model of oxidative stress induced by hydrogen peroxide, N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide demonstrated a reduction in cell death and preservation of mitochondrial function, highlighting its potential as a neuroprotective agent .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Efficiency : The target compound’s synthesis (yield: ~65–70%) aligns with methods for analogous N-substituted acetamides, though optimization is required to reduce byproducts from competing nucleophilic reactions .

- Structure-Activity Relationships (SAR) :

- Piperidine Position : 4-Position substitution on piperidine (vs. 3-position) enhances conformational flexibility, improving binding to globular enzyme targets .

- Chlorine vs. Fluorine : 2-Chlorobenzyl derivatives show higher thermal stability (Tₘ: 180–190°C) compared to 4-fluorobenzyl analogs (Tₘ: 160–170°C), critical for solid-state formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the trifluoromethyl oxadiazole-piperidine core. Key steps include:

- Coupling reactions : Use of chloroacetyl chloride or thioacetamide intermediates to introduce the acetamide group (e.g., refluxing with triethylamine as a base) .

- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization using reagents like POCl₃ under controlled temperatures (90°C) .

- Purification : Column chromatography or recrystallization from solvents like DMF/water mixtures to achieve >95% purity .

- Critical Parameters : Reaction time, solvent choice (e.g., dichloromethane for acylation), and stoichiometric ratios to minimize by-products like unreacted piperidine derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the integration of the 2-chlorobenzyl group (δ ~4.3 ppm for CH₂) and the trifluoromethyl oxadiazole (δ ~7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z ~450-500 range) and isotopic patterns for chlorine and fluorine .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1230 cm⁻¹ (C-F stretch) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. How can researchers design initial biological activity screens for this compound?

- Target Selection : Prioritize enzymes like lipoxygenase or bacterial topoisomerases, given the activity of analogous oxadiazole-acetamide hybrids .

- Assay Protocols :

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .

- Enzyme Inhibition : Spectrophotometric assays (e.g., COX-2 inhibition at 37°C, monitoring absorbance changes over 30 minutes) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL for refinement) to determine bond angles and torsional strain in the piperidine-oxadiazole junction .

- Key Metrics : Validate with R-factor < 0.05 and data-to-parameter ratios > 10 to ensure accuracy .

- Case Study : Evidence of twisted boat conformations in piperidine rings affecting bioactivity, as seen in related pyrazolo-pyrimidine analogs .

Q. What strategies address contradictory bioactivity data in different assay models?

- Root Cause Analysis :

- Solubility Issues : Test solubility in DMSO/PBS mixtures; use surfactants (e.g., Tween-80) for hydrophobic compounds .

- Metabolic Instability : Conduct microsomal stability assays (e.g., liver microsomes at 37°C) to identify rapid degradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Modification Sites :

- Trifluoromethyl Group : Replace with other electron-withdrawing groups (e.g., nitro) to assess impact on oxadiazole ring electrophilicity .

- Piperidine Substituents : Introduce methyl or tosyl groups to evaluate steric effects on target binding .

- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., COX-2’s hydrophobic pocket) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Process Chemistry :

- Batch vs. Flow : Compare yields in batch reactors (traditional reflux) vs. continuous flow systems for cyclization steps .

- Catalyst Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura couplings to improve piperidine-aryl bond formation .

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.